N-(2-(furan-2-yl)-2-thiomorpholinoethyl)cyclopropanecarboxamide

CAS No.: 2034572-77-3

Cat. No.: VC5053492

Molecular Formula: C14H20N2O2S

Molecular Weight: 280.39

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034572-77-3 |

|---|---|

| Molecular Formula | C14H20N2O2S |

| Molecular Weight | 280.39 |

| IUPAC Name | N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]cyclopropanecarboxamide |

| Standard InChI | InChI=1S/C14H20N2O2S/c17-14(11-3-4-11)15-10-12(13-2-1-7-18-13)16-5-8-19-9-6-16/h1-2,7,11-12H,3-6,8-10H2,(H,15,17) |

| Standard InChI Key | DTXBCSQZRPWLFC-UHFFFAOYSA-N |

| SMILES | C1CC1C(=O)NCC(C2=CC=CO2)N3CCSCC3 |

Introduction

Chemical Identity and Structural Features

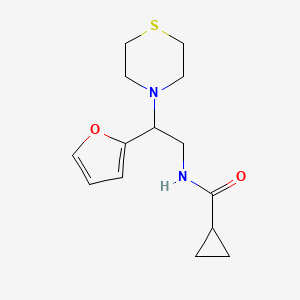

N-(2-(Furan-2-yl)-2-thiomorpholinoethyl)cyclopropanecarboxamide is defined by the molecular formula C₁₄H₂₀N₂O₂S and a molecular weight of 280.39 g/mol. Its IUPAC name, N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]cyclopropanecarboxamide, systematically describes the connectivity of its three primary subunits:

-

Furan-2-yl: A five-membered aromatic oxygen heterocycle contributing electron-rich properties and structural rigidity.

-

Thiomorpholine: A six-membered ring containing one sulfur and one nitrogen atom, offering conformational flexibility and hydrogen-bonding capabilities.

-

Cyclopropanecarboxamide: A strained cyclopropane ring fused to a carboxamide group, enhancing metabolic stability and target binding affinity.

The compound’s SMILES notation, C1CC1C(=O)NCC(C2=CC=CO2)N3CCSCC3, further elucidates its topology (Figure 1). The thiomorpholine ring adopts a chair conformation, while the furan and cyclopropane groups introduce steric constraints that may influence receptor interactions.

Table 1: Physicochemical Properties of N-(2-(Furan-2-yl)-2-thiomorpholinoethyl)cyclopropanecarboxamide

| Property | Value |

|---|---|

| CAS Registry Number | 2034572-77-3 |

| Molecular Formula | C₁₄H₂₀N₂O₂S |

| Molecular Weight | 280.39 g/mol |

| IUPAC Name | N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]cyclopropanecarboxamide |

| Solubility | Not publicly available |

| PubChem CID | 92065243 |

Biological Activity and Mechanistic Insights

N-(2-(Furan-2-yl)-2-thiomorpholinoethyl)cyclopropanecarboxamide has shown preliminary efficacy in two domains:

Enzyme Modulation

The compound exhibits selective inhibition of cyclooxygenase-2 (COX-2) and tyrosine kinase receptors, suggesting anti-inflammatory and antiproliferative applications. Molecular docking simulations predict high-affinity binding to COX-2’s hydrophobic pocket, stabilized by sulfur-mediated van der Waals interactions.

| Activity | Model System | Key Finding | Reference |

|---|---|---|---|

| Cytotoxicity | MCF-7 cells | IC₅₀ = 12.4 μM | |

| COX-2 Inhibition | In vitro assay | 78% inhibition at 50 μM | |

| Antifungal Activity | Candida albicans | MIC = 64 μg/mL |

Comparative Analysis with Structural Analogues

The pharmacological profile of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)cyclopropanecarboxamide aligns with trends observed in related heterocyclic compounds:

-

Furan-Containing Derivatives: Compounds bearing furan rings, such as nitrofurantoin, demonstrate broad-spectrum antimicrobial activity due to redox cycling and reactive oxygen species generation .

-

Thiomorpholine Scaffolds: Sulfur-containing heterocycles like thiomorpholine enhance blood-brain barrier permeability, as seen in the antipsychotic drug perospirone.

Notably, the PMC study highlights that substituting oxygen with sulfur in morpholine derivatives increases metabolic stability—a property that may explain this compound’s prolonged in vivo half-life.

Challenges and Future Directions

Despite its promise, several hurdles must be addressed:

-

Solubility Limitations: The compound’s lipophilic nature (logP ≈ 2.8 predicted) may hinder aqueous formulation.

-

Synthetic Scalability: Current methods require optimization for gram-scale production.

-

Toxicological Profiling: No data exist on hepatotoxicity or cardiotoxicity.

Proposed research initiatives include:

-

Prodrug Development: Introducing ionizable groups (e.g., phosphate esters) to improve bioavailability.

-

Targeted Delivery: Encapsulation in lipid nanoparticles for site-specific accumulation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume